2-(2-Hydroxyethyl)indoline

Description

BenchChem offers high-quality 2-(2-Hydroxyethyl)indoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Hydroxyethyl)indoline including the price, delivery time, and more detailed information at info@benchchem.com.

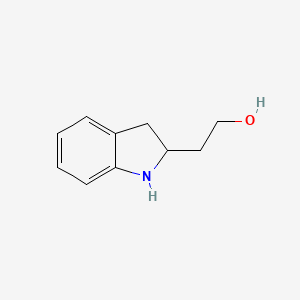

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dihydro-1H-indol-2-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c12-6-5-9-7-8-3-1-2-4-10(8)11-9/h1-4,9,11-12H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICYMEVFLUWNLLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C21)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of the Indoline Scaffold

An In-depth Technical Guide to the Chemical Structure of 2,3-dihydro-1H-indole-2-ethanol

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1] Its reduced form, 2,3-dihydro-1H-indole, commonly known as indoline, represents a conformationally more flexible and three-dimensional scaffold that has garnered significant interest in drug discovery.[2] This guide focuses on a specific derivative, 2,3-dihydro-1H-indole-2-ethanol, a molecule that combines the structural features of the indoline ring with a primary alcohol functionality. Understanding the chemical intricacies of this molecule provides a foundation for its potential applications in the synthesis of novel therapeutic agents, particularly in the realms of neuroprotective and antioxidant compounds.[2]

Molecular Structure and Identification

The formal name, 2,3-dihydro-1H-indole-2-ethanol, precisely describes the molecular architecture. It consists of a bicyclic indoline core where the five-membered pyrrole ring is saturated. An ethanol (-CH₂CH₂OH) substituent is attached to the carbon at position 2 of this indoline ring.

| Identifier | Value |

| IUPAC Name | 2-(2,3-dihydro-1H-indol-2-yl)ethan-1-ol |

| Molecular Formula | C₁₀H₁₃NO |

| Molecular Weight | 163.22 g/mol |

| Canonical SMILES | C1C(C2=CC=CC=C2N1)CCO |

| InChI Key | (Predicted) YXWJVSRIHWBXBC-UHFFFAOYSA-N |

| CAS Registry Number | Not assigned (as of early 2026) |

The structure features a chiral center at the C2 position of the indoline ring, meaning it can exist as two enantiomers, (R)- and (S)-2,3-dihydro-1H-indole-2-ethanol. The stereochemistry at this position can be critical for biological activity and receptor binding affinity.

Physicochemical Properties (Predicted)

| Property | Predicted Value | Justification |

| Appearance | Colorless to pale yellow oil or low-melting solid | Similar to other substituted indolines.[3] |

| Boiling Point | > 250 °C | Higher than indoline (220-221 °C) due to increased molecular weight and hydrogen bonding capability of the hydroxyl group. |

| Melting Point | < 60 °C | The flexible ethanol side chain may disrupt crystal packing, leading to a relatively low melting point. |

| Solubility | Sparingly soluble in water. Soluble in organic solvents like ethanol, methanol, DMSO, and chlorinated solvents. | The polar alcohol and amine groups allow for some water solubility, while the aromatic ring ensures solubility in organic media. |

| pKa (Amine) | ~4.5 - 5.5 | The nitrogen in the indoline ring is a secondary amine, with its basicity influenced by the adjacent benzene ring. |

Synthesis and Reactivity

The synthesis of 2,3-dihydro-1H-indole-2-ethanol is most logically achieved through the reduction of a suitable indole precursor. The direct reduction of indole itself is challenging and typically requires harsh conditions. A more controlled and common strategy involves the reduction of an indole derivative that already contains the desired C2-substituent with an appropriate functional group.[2]

Proposed Synthetic Pathway: Reduction of Ethyl 2-(1H-indol-2-yl)acetate

A robust and high-yield pathway involves a two-step reduction of a commercially available starting material, ethyl 2-(1H-indol-2-yl)acetate.

Causality of Reagent Choice:

-

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent necessary for the complete reduction of the ester functional group to a primary alcohol. Softer reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce esters.

-

Sodium Cyanoborohydride (NaBH₃CN) in Acetic Acid: This reagent is specifically chosen for the selective reduction of the indole's C2=C3 double bond to an indoline.[2] The reaction proceeds via protonation of the C3 position, forming an iminium ion intermediate which is then readily reduced by the mild hydride donor, NaBH₃CN. Acetic acid serves as the necessary proton source. This method is preferred over catalytic hydrogenation, which might also reduce the benzene ring under more forcing conditions.

Experimental Protocol

Step 1: Synthesis of 2-(1H-indol-2-yl)ethan-1-ol

-

To a stirred solution of lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add a solution of ethyl 2-(1H-indol-2-yl)acetate (1.0 eq.) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

-

Filter the resulting suspension through a pad of Celite and wash the filter cake with ethyl acetate.

-

Concentrate the combined filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of 2-(2,3-dihydro-1H-indol-2-yl)ethan-1-ol

-

Dissolve the 2-(1H-indol-2-yl)ethan-1-ol (1.0 eq.) from the previous step in glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add sodium cyanoborohydride (2.5 eq.) portion-wise, maintaining the internal temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Carefully pour the reaction mixture into a beaker of ice and basify to pH > 9 with concentrated aqueous NaOH.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to afford the final compound.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for structural confirmation. The following are the predicted key features for 2,3-dihydro-1H-indole-2-ethanol.

¹H NMR Spectroscopy

The proton NMR spectrum will provide the most definitive structural information.

-

Aromatic Protons (6.5-7.2 ppm): Four protons on the benzene ring will appear as a complex multiplet pattern.

-

NH Proton (~3.5-4.5 ppm): A broad singlet, which will disappear upon D₂O exchange.

-

C2-H (~3.7-4.0 ppm): A multiplet, coupled to the C3 protons and the adjacent methylene protons of the ethanol side chain.

-

C3-H₂ (~2.9-3.3 ppm): Two diastereotopic protons that will appear as a complex multiplet.

-

Ethanol CH₂CH₂OH: The two methylene groups will appear as multiplets, with the one closer to the hydroxyl group (Cβ) being more downfield.

-

OH Proton (variable): A broad, exchangeable singlet.

¹³C NMR Spectroscopy

-

Aromatic Carbons: Four signals expected between ~110-128 ppm, and two quaternary carbons between ~130-152 ppm.

-

C2 Carbon: ~60-65 ppm.

-

C3 Carbon: ~35-40 ppm.

-

Ethanol Carbons: Cα (~38-42 ppm) and Cβ (~60-65 ppm).

Infrared (IR) Spectroscopy

-

O-H Stretch: A strong, broad absorption around 3300-3400 cm⁻¹ characteristic of an alcohol.[4]

-

N-H Stretch: A moderate, sharp absorption around 3350-3450 cm⁻¹, potentially overlapping with the O-H stretch.[3]

-

C-H Stretches (sp³): Absorptions just below 3000 cm⁻¹.

-

C-H Stretches (sp²): Absorptions just above 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong absorption in the 1000-1100 cm⁻¹ region.[4]

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 163. Key fragmentation patterns would include:

-

Loss of H₂O: A peak at m/z = 145, resulting from dehydration of the ethanol side chain.

-

Alpha-Cleavage: Cleavage of the bond between C2 and the ethanol side chain, leading to a fragment corresponding to the indoline ring.

-

Loss of the ethanol side chain: A peak at m/z = 118, corresponding to the loss of •CH₂CH₂OH.

Applications in Research and Drug Development

While 2,3-dihydro-1H-indole-2-ethanol itself is not a known therapeutic agent, its structural components are of high interest to medicinal chemists.

-

Neuroprotective Agents: The 2,3-dihydroindole scaffold is present in compounds evaluated for neuroprotective properties.[2] The conformational flexibility of the saturated five-membered ring allows for better fitting into protein binding pockets compared to the rigid, planar indole ring.

-

Antioxidant Properties: The secondary amine in the indoline ring can act as a radical scavenger, imparting antioxidant activity.

-

Scaffold for Library Synthesis: The primary alcohol provides a reactive handle for further chemical modification. It can be oxidized to an aldehyde or carboxylic acid, or converted to esters, ethers, and other functional groups, enabling the creation of a library of derivatives for screening against various biological targets. Indole derivatives, in general, are explored for a wide range of therapeutic applications including antimicrobial, anti-inflammatory, and anti-cancer activities.[1][5]

Conclusion

2,3-dihydro-1H-indole-2-ethanol is a chiral molecule that marries the privileged indoline scaffold with a versatile primary alcohol functional group. Although not extensively documented, its synthesis is feasible through established reductive methodologies from indole precursors. Its predicted physicochemical and spectroscopic properties provide a clear blueprint for its identification and characterization. The true value of this compound lies in its potential as a building block for the synthesis of more complex molecules with potential therapeutic applications, leveraging the favorable pharmacological profile of the indoline core.

References

- Kaur, M., Utreja, D., Ekta, Jain, N., & Sharma, S. (2018). Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review.

-

National Institute of Standards and Technology. (n.d.). 1H-Indole, 2,3-dihydro-. In NIST Chemistry WebBook. Retrieved February 5, 2026, from [Link]

-

Zaitsev, M. A., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7535. Available at: [Link]

-

Kharitonov, D. I., et al. (2020). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 25(23), 5760. Available at: [Link]

-

Latypova, L. R., et al. (2020). Transformations of 2-Ethyl-2-methyl-2,3-dihydro-1H-indole at the 3-Position. Russian Journal of Organic Chemistry, 56(1), 76–81. Available at: [Link]

-

Wikipedia contributors. (n.d.). Tryptophol. In Wikipedia. Retrieved February 5, 2026, from [Link]

-

Aksenov, A. V., et al. (2018). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2018(4), M1019. Available at: [Link]

-

Zhang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Available at: [Link]

-

Bentarfa, A., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 18(6). Available at: [Link]

Sources

- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 2. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1H-Indole, 2,3-dihydro- [webbook.nist.gov]

- 4. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]

Structural Divergence and Synthetic Utility: Tryptophol vs. 2-(2-Hydroxyethyl)indoline

[1][2]

Executive Summary

This technical guide delineates the critical structural, physicochemical, and functional distinctions between Tryptophol (Indole-3-ethanol) and 2-(2-hydroxyethyl)indoline (2,3-dihydro-1H-indole-2-ethanol).[1] While sharing a similar carbon skeleton, these molecules represent two distinct chemical lineages: Tryptophol is a naturally occurring aromatic metabolite derived from tryptophan, whereas 2-(2-hydroxyethyl)indoline is a non-aromatic, chiral synthetic intermediate often encountered in the reduction of indole derivatives or as a scaffold in drug discovery.[1]

Distinguishing these compounds is critical in medicinal chemistry due to their differing reactivity profiles—specifically the oxidative instability of the indoline core and the stereochemical implications of the C2 chiral center in the indoline derivative.

Part 1: Structural & Electronic Architecture[1]

The fundamental difference lies in the saturation of the nitrogen-containing ring and the regiochemistry of the ethanol side chain.[1]

Core Electronic System

-

Tryptophol (C₁₀H₁₁NO): Possesses a fully aromatic indole core (10

-electron system).[1] The nitrogen lone pair is delocalized into the ring, rendering the molecule planar and the nitrogen non-basic ( -

2-(2-Hydroxyethyl)indoline (C₁₀H₁₃NO): Possesses a 2,3-dihydroindole (indoline) core.[1] The C2-C3 bond is saturated (single bond).[1] The nitrogen lone pair is not part of an aromatic system, making the nitrogen significantly more basic (

of conjugate acid

Regiochemistry and Chirality[1]

-

Tryptophol: The ethanol chain is at position C3 .[2] The molecule is achiral .

-

2-(2-Hydroxyethyl)indoline: The ethanol chain is at position C2 .[1][3] This creates a chiral center at C2 , meaning this molecule exists as

and

Table 1: Physicochemical Comparison

| Feature | Tryptophol | 2-(2-Hydroxyethyl)indoline |

| IUPAC Name | 2-(1H-indol-3-yl)ethanol | 2-(2,3-dihydro-1H-indol-2-yl)ethanol |

| CAS Number | 526-55-6 | 76953-90-7 |

| Formula | C₁₀H₁₁NO | C₁₀H₁₃NO |

| Core Structure | Indole (Aromatic) | Indoline (Non-aromatic, cyclic amine) |

| Hybridization (N) | ||

| Chirality | Achiral | Chiral (C2 center) |

| Oxidation State | Stable | Susceptible to oxidation (to Indole) |

| Primary Origin | Biological (Tryptophan metabolism) | Synthetic (Reduction/Cyclization) |

Part 2: Spectroscopic Differentiation

For the analytical scientist, distinguishing these two compounds relies on observing the loss of aromaticity and the shift in proton environments.

NMR Signatures (The "Smoking Gun")

The most definitive method for differentiation is ¹H-NMR.[1]

-

Tryptophol:

-

2-(2-Hydroxyethyl)indoline:

-

C2-H Proton: Shifts dramatically upfield to the aliphatic region (

3.5 – 4.5 ppm).[1] It is now on an -

C3 Protons: Appear as complex multiplets in the aliphatic region (

2.8 – 3.2 ppm), confirming the saturation of the ring.

-

UV-Vis Spectroscopy[1][2]

-

Tryptophol: Shows the characteristic "Indole" absorption bands (280-290 nm).[1]

-

Indoline: Exhibits an "Aniline-like" spectrum, often with a hypsochromic shift (blue shift) compared to the indole, due to the loss of the extended conjugated system.

Figure 1: Decision logic for spectroscopic differentiation based on ¹H-NMR signals.

Part 3: Synthetic Interplay & Protocols

Understanding how these molecules are synthesized explains why they are often confused or found as impurities.

Synthesis of Tryptophol (Biosynthetic/Synthetic)

Tryptophol is primarily produced via the Ehrlich Pathway in yeast or via the Fischer Indole Synthesis chemically.

-

Mechanism: Decarboxylation of tryptophan to indole-3-pyruvate

Indole-3-acetaldehyde -

Key Feature: The aromatic ring is preserved throughout.

Synthesis of 2-(2-Hydroxyethyl)indoline

This compound is rarely a natural product and is usually accessed via:

-

Reduction of Indole-2-ethanol: Using strong reducing agents (e.g., NaBH₃CN in acetic acid) to reduce the C2-C3 double bond.[1]

-

Intramolecular Cyclization: Cyclization of 2-(2-aminophenyl)ethanol derivatives.

Protocol: Selective Reduction of Indole to Indoline

Note: This protocol describes the general reduction of an indole derivative to an indoline, applicable to converting Indole-2-ethanol to 2-(2-hydroxyethyl)indoline.[1][3]

Reagents: Sodium Cyanoborohydride (NaBH₃CN), Glacial Acetic Acid.

-

Dissolution: Dissolve 1.0 eq of the indole precursor (e.g., Indole-2-ethanol) in Glacial Acetic Acid (0.1 M concentration). Reason: Acetic acid protonates the indole C3 position, generating an iminium ion intermediate susceptible to hydride attack.

-

Reduction: Add 3.0 eq of NaBH₃CN portion-wise at 0°C.

-

Reaction: Allow to warm to room temperature and stir for 2-4 hours. Monitor via TLC (Indolines stain differently than Indoles with Ehrlich’s reagent—Indolines often turn yellow/orange, Indoles turn pink/purple).

-

Quench: Pour into ice water and basify with NaOH (pH > 10) to deprotonate the indoline nitrogen.

-

Extraction: Extract with Dichloromethane (DCM). The basic nitrogen of indoline requires basic workup to ensure it is in the organic phase.

-

Purification: Flash chromatography. Warning: Indolines are unstable on silica for long periods due to oxidation sensitivity.

Part 4: Functional Implications in Drug Development

Stability and Storage[1]

-

Tryptophol: Relatively stable. Can be stored at room temperature (protected from light).

-

2-(2-Hydroxyethyl)indoline: Unstable. The indoline ring is prone to oxidative dehydrogenation, reverting to the aromatic indole form upon exposure to air and light.[1]

-

Actionable Advice: Store indoline samples under Argon/Nitrogen at -20°C. If an "old" sample of indoline shows aromatic NMR peaks, it has likely oxidized.[1]

-

Pharmacological Scaffold

-

Tryptophol: Investigated for sleep regulation (historical) and quorum sensing in fungal pathogens (current).

-

Indoline Scaffold: The 2-substituted indoline motif is a "privileged structure" in medicinal chemistry, found in antihypertensives (e.g., Indapamide analogues) and

-adrenoceptor antagonists (e.g., Silodosin).[1] The chirality at C2 allows for specific receptor binding that the planar tryptophol cannot achieve.

Figure 2: Synthetic and biosynthetic relationships. Note that Tryptophol and the Indoline derivative originate from different precursors and pathways.

References

-

PubChem Compound Summary. (2025). Tryptophol (CID 10685). National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary. (2025). 2-(2,3-dihydro-1H-indol-2-yl)ethanol (CID 11788463).[1] National Center for Biotechnology Information. [Link]

-

Gribble, G. W., et al. (1974). Reactions of Sodium Borohydride in Acidic Media; Reduction of Indoles to Indolines. Journal of the American Chemical Society.[4][5] [Link]

-

Palmieri, A., & Petrini, M. (2019). Tryptophol and derivatives: Natural occurrence and applications to the synthesis of bioactive compounds.[2][6] Natural Product Reports.[2] [Link]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. Engineering the L-tryptophan metabolism for efficient de novo biosynthesis of tryptophol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(1H-indol-2-yl)ethanol | C10H11NO | CID 11788463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Indoline synthesis [organic-chemistry.org]

- 5. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]

- 6. thecontentauthority.com [thecontentauthority.com]

Technical Comparison: Indoline-2-ethanol vs. N-Hydroxyethylindoline

The following technical guide provides an in-depth structural, synthetic, and analytical comparison between Indoline-2-ethanol and N-Hydroxyethylindoline .

Content Type: Technical Guide / Whitepaper Subject: Constitutional Isomerism, Synthesis, and Analytical Differentiation of Hydroxyethyl-substituted Indolines.

Executive Summary

In drug discovery and fine chemical synthesis, the precise regiochemistry of substituted indolines (2,3-dihydroindoles) is critical. N-Hydroxyethylindoline (1-(2-hydroxyethyl)indoline) and Indoline-2-ethanol (2-(indolin-2-yl)ethanol) are constitutional isomers sharing the molecular formula C₁₀H₁₃NO .

Despite their similarity, they possess distinct chemical behaviors:

-

N-Hydroxyethylindoline: The thermodynamically favored product of direct alkylation, widely used as an intermediate in dye synthesis and pharmaceutical coupling.

-

Indoline-2-ethanol: A specialized, often chiral scaffold accessible primarily through the reduction of indole precursors. It retains a secondary amine functionality, making it a versatile "chiral pool" building block for alkaloid synthesis.

This guide delineates the structural differences, synthetic routes, and a self-validating analytical protocol to distinguish these isomers.

Structural Analysis & Nomenclature

The fundamental difference lies in the attachment point of the hydroxyethyl side chain: the nitrogen atom (N1) versus the chiral carbon (C2).

Comparative Data Table

| Feature | N-Hydroxyethylindoline | Indoline-2-ethanol |

| IUPAC Name | 2-(2,3-dihydro-1H-indol-1-yl)ethanol | 2-(2,3-dihydro-1H-indol-2-yl)ethanol |

| Common Name | Indoline-1-ethanol | 2-Indolineethanol |

| Substitution | N-Substituted (Tertiary Amine) | C-Substituted (Secondary Amine) |

| Chirality | Achiral (unless ring substituted) | Chiral Center at C2 |

| CAS RN | 13623-25-1 | 1092352-03-8 (derivative ref) |

| Key Functional Group | Tertiary amine, Primary alcohol | Secondary amine (N-H), Primary alcohol |

Structural Visualization

The following diagram illustrates the connectivity differences. Note the available proton on the nitrogen in the C2-substituted isomer.

Figure 1: Structural comparison highlighting the N-substitution vs. C2-substitution.

Synthetic Pathways[1][2][3]

The synthesis of these two isomers requires fundamentally different strategies. Direct alkylation of indoline almost exclusively yields the N-substituted product due to the higher nucleophilicity of the nitrogen lone pair compared to the C2 carbon.

Route A: Synthesis of N-Hydroxyethylindoline

This is the standard industrial route.

-

Reagents: Indoline + Ethylene Oxide (or 2-Chloroethanol).

-

Mechanism: SN2 Nucleophilic attack.

-

Conditions: Mild heating (40–60°C), often neat or in ethanol.

-

Outcome: High yield of N-hydroxyethylindoline.

Route B: Synthesis of Indoline-2-ethanol

Accessing the C2-isomer requires a "reduction" strategy, as direct C-alkylation is difficult.

-

Precursor: Indole-2-ethanol (Tryptophol isomer).

-

Step 1 (Precursor Synthesis): Fischer indole synthesis or lithiation of N-protected indole followed by epoxide opening.

-

Step 2 (Reduction): Selective reduction of the C2-C3 double bond.

-

Reagents: NaBH₃CN in Acetic Acid or Catalytic Hydrogenation (H₂/Pd-C).

-

Selectivity: The benzene ring remains aromatic; only the pyrrole ring is reduced to pyrrolidine.

-

-

Outcome: Indoline-2-ethanol (racemic, unless chiral reduction catalysts are used).

Figure 2: Divergent synthetic pathways. N-alkylation (left) vs. Indole reduction (right).

Analytical Differentiation Protocol

Researchers often confuse these compounds because their Mass Spectrometry (MS) molecular ions (

The "N-H" Diagnostic Test

The most reliable differentiator is the presence of an exchangeable proton on the nitrogen.

-

Dissolve Sample: Use DMSO-d6 as the solvent (prevents rapid proton exchange compared to MeOD or D₂O).

-

Acquire 1H NMR: Focus on the 3.0–6.0 ppm region.

-

Validate:

| Feature | N-Hydroxyethylindoline | Indoline-2-ethanol |

| N-H Signal | Absent. (Nitrogen is tertiary) | Present. Broad singlet (~3.5–5.0 ppm). Disappears upon D₂O shake. |

| C2 Protons | Triplet/Multiplet (2H). Shifts ~2.8–3.5 ppm. | Multiplet (1H). Chiral methine. Shifts ~3.5–4.5 ppm. |

| Side Chain | Attached to N (Deshielded, ~3.2–3.6 ppm). | Attached to C2 (Shielded relative to N-sub). |

Causality of Experimental Choice

-

Why DMSO-d6? In Chloroform-d, the N-H peak can be broad and merge with the baseline. DMSO-d6 forms hydrogen bonds with the amine, sharpening the peak and shifting it downfield for clear detection.

-

Why D₂O Shake? Adding a drop of D₂O to the NMR tube causes the N-H peak to vanish (H/D exchange), confirming it is a labile proton (Amine/Alcohol) rather than a C-H bond.

Applications in Drug Development

N-Hydroxyethylindoline

-

Mechanism: The free hydroxyl group is often converted to a leaving group (Tosylate/Mesylate) or oxidized to an aldehyde to attach the indoline moiety to larger pharmacophores (e.g., Silodosin analogs, though specific substitution varies).

-

Dye Chemistry: Used as a coupler in oxidative hair dyes due to the electron-rich indoline ring.

Indoline-2-ethanol[4][5][6][7][8]

-

Role: Chiral Scaffold.

-

Mechanism: The C2 stereocenter allows for the synthesis of enantiopure alkaloids.

-

Kinetic Resolution: Because it is a secondary amine, it can be subjected to enzymatic kinetic resolution to separate enantiomers, providing a route to chiral drugs targeting GPCRs where the 3D orientation of the indole core is vital.

References

-

Synthesis of Indolines via C-H Activation. Source:National Institutes of Health (NIH) / PMC. Context: Discusses Pd-catalyzed intramolecular amination to form substituted indolines. [Link]

-

Reduction of Indoles to Indolines. Source:ACS Publications (Journal of the American Chemical Society). Context: Details the reduction of indole-2-substituted precursors using borane/TFA or catalytic methods. [Link]

-

Ethanol and Hydroxyethyl Derivatives Properties. Source:NIST WebBook. Context: Standard reference for thermodynamic and spectral data of ethanol derivatives. [Link]

Sources

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 2-(2-hydroxyethyl)indoline from Indole-2-Acetate via One-Pot Reductive Cyclization

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of 2-(2-hydroxyethyl)indoline, a valuable heterocyclic building block in medicinal chemistry and drug development. The described method details a one-pot reduction of a commercially available precursor, such as methyl or ethyl indole-2-acetate, using lithium aluminum hydride (LAH). This process efficiently accomplishes the concomitant reduction of the ester moiety to a primary alcohol and the saturation of the indole's C2-C3 double bond to yield the indoline core. We delve into the mechanistic rationale, provide a detailed step-by-step protocol from reaction setup to purification, and offer expert insights into critical process parameters, safety considerations, and troubleshooting.

Introduction and Scientific Rationale

Indoline scaffolds are privileged structures in pharmacology, forming the core of numerous bioactive compounds. The specific target molecule, 2-(2-hydroxyethyl)indoline, incorporates a versatile primary alcohol handle, making it an ideal intermediate for further functionalization in synthetic campaigns. The challenge in its synthesis lies in achieving two distinct reductions on the indole-2-acetate precursor: the conversion of the ester to an alcohol and the reduction of the aromatic pyrrole ring to a non-aromatic dihydropyrrole (indoline).

While multi-step approaches involving separate indole reduction[1][2] followed by ester reduction are feasible, they are less efficient in terms of atom economy and procedural time. The selected one-pot strategy leverages the power of lithium aluminum hydride (LiAlH₄), a potent reducing agent capable of reducing a wide array of functional groups, including esters and, under appropriate conditions, the endocyclic double bond of indoles[3].

The choice of LiAlH₄ is deliberate. Unlike milder reagents such as sodium borohydride, which is generally incapable of reducing esters[4], LiAlH₄ provides sufficient hydridic character to effect both transformations. The mechanism for ester reduction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon, leading to an intermediate aldehyde which is immediately reduced further to the primary alcohol[4][5]. The reduction of the indole ring is believed to occur via hydride addition across the electron-deficient C2-C3 double bond. A critical consideration, however, is the potential for over-reduction or hydrogenolysis, particularly at the 3-position of the indole ring, which can lead to undesired byproducts like methylindoles (skatoles)[6]. This protocol is optimized to favor the formation of the desired 2-substituted indoline by carefully controlling reaction conditions.

Overall Synthetic Workflow

The protocol is designed as a linear, single-day process from starting material to crude product, followed by purification.

Sources

- 1. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

Application Note: Strategic Utilization of 2-(2-Hydroxyethyl)indoline in Aspidosperma Alkaloid Total Synthesis

Executive Summary

The 2-(2-hydroxyethyl)indoline scaffold represents a critical "linchpin" intermediate in the total synthesis of Aspidosperma, Strychnos, and Kopsia alkaloids. Its structural uniqueness lies in the C2-positioned hydroxyethyl side chain, which serves as a latent electrophile for constructing the pyrrolidine E-ring characteristic of the pentacyclic Aspidosperma skeleton (e.g., (±)-Aspidospermidine , Vincadifformine ).

This guide provides a rigorous technical analysis of this scaffold, detailing its synthesis, mechanistic role in cascade cyclizations, and specific protocols for its deployment in drug development pipelines.[1] We move beyond simple preparations to explore how this moiety enables the rapid assembly of molecular complexity via intramolecular nucleophilic substitution and dearomative rearrangement strategies.[2]

Strategic Analysis: The "Linchpin" Mechanism

In the context of alkaloid synthesis, the 2-(2-hydroxyethyl)indoline motif is rarely the final target; rather, it is a high-value intermediate designed to undergo intramolecular cyclization . The strategic value is twofold:

-

Stereochemical Fidelity: The chirality at C2 of the indoline ring often dictates the stereochemical outcome of the subsequent ring closure, establishing the crucial cis-fused ring junction found in bioactive alkaloids.

-

Latent Reactivity: The primary alcohol acts as a "masked" leaving group. Upon activation (e.g., mesylation or tosylation), it facilitates an intramolecular attack by the indoline nitrogen (N1) or a C3-nucleophile, effectively closing the pyrrolo[1,2-a]indoline core.[1]

Pathway Visualization: Retrosynthetic Logic

The following diagram illustrates the retrosynthetic disconnection of the Aspidosperma core, revealing the central role of the 2-(2-hydroxyethyl)indoline intermediate.

Figure 1: Retrosynthetic analysis identifying 2-(2-hydroxyethyl)indoline as the key precursor for the E-ring formation in Aspidosperma alkaloids.[1]

Protocol A: Synthesis of the 2-(2-Hydroxyethyl)indoline Scaffold

This protocol describes the robust synthesis of the scaffold starting from N-Boc-indole. This route is preferred over direct tryptophol reduction due to higher regiocontrol at C2.

Reagents & Equipment

-

Starting Material: N-Boc-indole (CAS: 75400-67-8)

-

Reagents: n-Butyllithium (2.5 M in hexanes), Ethylene Oxide (or 2-iodoethanol protected as TBS ether), Sodium Cyanoborohydride (NaBH₃CN), Glacial Acetic Acid.[1]

-

Solvents: Anhydrous THF, Dichloromethane (DCM).

Step-by-Step Methodology

Phase 1: C2-Functionalization (Hydroxyethylation)

-

Lithiation: In a flame-dried flask under Argon, dissolve N-Boc-indole (1.0 equiv) in anhydrous THF (0.2 M). Cool to -78°C.

-

Deprotonation: Add n-BuLi (1.1 equiv) dropwise over 15 minutes. Stir at -78°C for 1 hour to generate the C2-lithio species.

-

Alkylation: Add excess ethylene oxide (3.0 equiv) (condensed at -78°C) or a protected 2-iodoethanol derivative. Allow the reaction to warm slowly to 0°C over 4 hours.

-

Workup: Quench with saturated NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate.[1][3] Purify via flash chromatography (Hexanes/EtOAc) to yield N-Boc-2-(2-hydroxyethyl)indole .

Phase 2: Stereoselective Indole Reduction

Note: This step converts the planar indole into the chiral indoline core.[1]

-

Solvation: Dissolve the intermediate from Phase 1 in Glacial Acetic Acid (0.1 M).

-

Reduction: Add NaBH₃CN (3.0 equiv) portion-wise at 15°C (water bath). Caution: HCN generation possible; use a well-ventilated fume hood.

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC for the disappearance of the indole UV-active spot.

-

Workup: Pour into ice-cold NaOH (2M) to neutralize (pH > 10). Extract with DCM.

-

Yield: Expect 85–92% yield of N-Boc-2-(2-hydroxyethyl)indoline .

Data Validation Table

| Parameter | Indole Precursor | Indoline Product |

| Hybridization (C2/C3) | sp² (Planar) | sp³ (Puckered) |

| UV Profile | Strong absorption (280 nm) | Blue-shifted/Weak absorption |

| ¹H NMR (C2-H) | N/A (Quaternary or Alkene) | Multiplet at δ 3.5–4.0 ppm |

| Stereochemistry | Achiral | Racemic (unless chiral catalyst used) |

Protocol B: Cyclization to the Pyrrolo[1,2-a]indoline Core

This is the "Application" phase where the 2-(2-hydroxyethyl)indoline is transformed into the tricyclic core of the alkaloid.

Workflow Visualization

Figure 2: Step-by-step reaction flow for the conversion of the hydroxyethyl indoline to the tricyclic alkaloid core.

Detailed Procedure

-

Activation: Dissolve N-Boc-2-(2-hydroxyethyl)indoline (1.0 mmol) in dry DCM (5 mL). Add Triethylamine (1.5 mmol) and cool to 0°C. Add Methanesulfonyl chloride (MsCl, 1.2 mmol) dropwise. Stir for 1 hour to form the mesylate.

-

Deprotection (Trigger): Remove solvent.[1][4] Redissolve the crude mesylate in DCM/TFA (4:1 ratio) to remove the N-Boc group. Stir for 30 minutes. Note: The amine is now exposed.[1]

-

Cyclization: Concentrate the mixture to remove excess TFA. Redissolve in MeCN. Add excess K₂CO₃ (3.0 equiv) and heat to reflux (80°C) for 2 hours.

-

Purification: Filter solids, concentrate, and purify via silica gel chromatography.

-

Result: Formation of the 2,3,9,9a-tetrahydro-1H-pyrrolo[1,2-a]indole skeleton.

Advanced Applications: Dearomative Claisen Rearrangement[1][9]

For modern drug discovery requiring high enantiopurity, the Dearomative Indolic-Claisen Rearrangement is the superior method to access 2,2-disubstituted indolines, a variation of the standard scaffold.

-

Concept: Instead of reducing an indole, a 3-indolyl alcohol is subjected to a Claisen rearrangement.[7]

-

Outcome: This transfers chirality from the C3 position to the C2 position with high fidelity, generating a quaternary center at C2—a structural feature in complex alkaloids like Hinckdentine A.[1]

-

Reference: This methodology has been extensively validated in recent total syntheses (see Journal of the American Chemical Society, 2023).[1]

References

-

Total Synthesis of Aspidosperma Alkaloids

-

Dearomative Claisen Rearrangement

-

Indole Reduction Protocols

- Title: Efficient Synthesis of Indolines via Reduction of Indoles with Sodium Cyanoborohydride.

- Source: Organic Syntheses / NIH PubMed Central.

-

URL:[Link]

-

Intramolecular Oxidative Coupling

Sources

- 1. Stereospecific Total Synthesis of the Indole Alkaloid Ervincidine. Establishment of the C-6 Hydroxyl Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. WO2011030356A2 - Process for the preparation of indoline derivatives and their intermediates thereof - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN108329248B - Preparation method of 2-methylindoline - Google Patents [patents.google.com]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 8. Intramolecular dearomative oxidative coupling of indoles: a unified strategy for the total synthesis of indoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Solubility of 2-(2-hydroxyethyl)indoline in organic solvents

This guide serves as a technical support resource for researchers working with 2-(2-hydroxyethyl)indoline and structurally related amino-alcohol indoline intermediates.[1][2] The content is structured to address solubility challenges, purification bottlenecks, and reaction optimization.

Topic: Solubility, Handling, and Purification of Hydroxyethyl-Indoline Derivatives Applicable Compounds: 2-(2-hydroxyethyl)indoline, 1-(2-hydroxyethyl)indoline, and related Silodosin intermediates.[1][2] Target Audience: Medicinal Chemists, Process Chemists.

Part 1: Solvent Selection & Dissolution Profiles

Q1: What is the solubility profile of 2-(2-hydroxyethyl)indoline in common laboratory solvents?

A: As a bifunctional molecule containing both a lipophilic indoline core (secondary amine) and a polar hydroxyethyl tail (primary alcohol), 2-(2-hydroxyethyl)indoline exhibits "amphiphilic-like" behavior.[1][2] Its solubility is governed by the competition between the hydrogen-bonding capability of the -OH/-NH groups and the hydrophobic aromatic ring.[1][2]

| Solvent Class | Representative Solvents | Solubility Rating | Technical Notes |

| Alcohols | Methanol, Ethanol, IPA | Excellent | Primary choice for dissolution.[1][2] The hydroxyl group interacts favorably via H-bonding.[1][2] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Best for extraction from aqueous phases. High solubility due to polarizability match. |

| Polar Aprotic | DMSO, DMF, DMAc | High | Used primarily for reactions (e.g., N-alkylation).[1] Difficult to remove during workup. |

| Esters | Ethyl Acetate (EtOAc) | Moderate to Good | Ideal for recrystallization. Solubility decreases significantly at low temperatures ( |

| Ethers | THF, MTBE, Diethyl Ether | Moderate | Good for reactions; MTBE is a preferred extraction solvent over ether due to higher boiling point. |

| Hydrocarbons | Hexanes, Heptane, Pentane | Poor / Insoluble | Critical Anti-Solvent. Use these to induce precipitation or crystallization. |

| Water | Water | pH Dependent | Low solubility at neutral pH.[1] High solubility at acidic pH (formation of indolinium salt). |

Q2: I am trying to dissolve the compound for an NMR sample. Which solvent provides the best resolution?

A: Chloroform-d (

-

Troubleshooting: If the peaks are too broad due to H-bonding aggregation, add a drop of

or use pure

Part 2: Troubleshooting Precipitation & Crystallization

Q3: My product is "oiling out" instead of crystallizing during purification. How do I fix this? A: Oiling out is the most common failure mode for amino-alcohols like 2-(2-hydroxyethyl)indoline.[1][2] It occurs when the compound separates as a liquid phase before the crystal lattice can form, usually because the temperature is above the melting point of the solvated oil.[2]

Protocol: The "Cloud Point" Method

-

Dissolve the crude oil in the minimum amount of warm Ethyl Acetate (

). -

Add warm Heptane dropwise until the solution turns slightly turbid (cloud point).

-

Add a small amount of EtOAc to just clear the turbidity.

-

Seed the solution with a crystal of pure product (if available) or scratch the glass wall.

-

Cool Slowly: Wrap the flask in foil/cotton to cool to Room Temperature (RT) over 2 hours. Do not plunge into ice immediately.[1]

-

Refrigerate: Once solid forms at RT, move to

.

Q4: Can I purify this compound using Acid-Base Extraction instead of chromatography? A: Yes, this is a highly efficient "self-validating" purification method due to the basic nitrogen.[1][2]

-

Dissolve the crude mixture in EtOAc or DCM.

-

Wash with dilute

(1M). The 2-(2-hydroxyethyl)indoline will protonate and move to the aqueous layer.[1][2] Impurities (non-basic) remain in the organic layer. -

Separate the organic layer (discard or save for impurity analysis).

-

Basify the aqueous layer with

or -

Extract back into fresh DCM, dry over

, and concentrate.

Part 3: Reaction Optimization & Stability

Q5: I am performing an N-alkylation reaction. Which solvent should I use? A: For N-alkylation (e.g., synthesis of Silodosin intermediates), Acetonitrile (ACN) or DMF are preferred.

-

Why? The secondary amine at the 1-position is the nucleophile.[2] Polar aprotic solvents solvate the cation of the base (e.g.,

), leaving the carbonate anion "naked" and more basic, which accelerates the deprotonation of the indoline nitrogen.[2] -

Warning: Avoid protic solvents (EtOH) for alkylation, as they solvate the nucleophile, reducing reactivity.

Q6: Is 2-(2-hydroxyethyl)indoline sensitive to oxidation? A: Yes. Indolines are susceptible to oxidation to form Indoles (aromatization), especially in solution and exposed to light/air.

-

Observation: The compound turns from off-white/yellow to dark brown/red.[1][2]

-

Prevention: Store the solid under Nitrogen/Argon at

. When in solution, keep shielded from light.

Part 4: Visual Workflows

Figure 1: Solubility & Purification Decision Tree

This diagram guides you through solvent selection based on your immediate experimental goal.

Caption: Decision tree for solvent selection based on experimental intent (Reaction vs. Purification).

Figure 2: Troubleshooting "Oiling Out"

A logical flow to recover crystalline material when an oil forms.

Caption: Step-by-step protocol to resolve "oiling out" during recrystallization.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10943004, 4-(2-Hydroxyethyl)indolin-2-one. Retrieved from [Link]

- Note: Provides physical property data for analogous hydroxyethyl-indoline derivatives used to infer solubility profiles.

- World Intellectual Property Organization (2011).Process for preparing an intermediate for silodosin (WO2011124704A1).

-

Massachusetts Institute of Technology (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved from [Link]

- Note: Authoritative source for the "Cloud Point" methodology described in the troubleshooting section.

-

University of Rochester (n.d.). Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

- Note: General reference for solvent polarity and anti-solvent selection for organic amines.

Sources

Validation & Comparative

Spectroscopic Differentiation of Indoline N-H and O-H Stretching Vibrations: A Comparative Guide

Introduction: The High-Frequency Conundrum

In the structural characterization of indoline scaffolds—critical intermediates in the synthesis of pharmaceuticals like indapamide and various kinase inhibitors—the high-frequency infrared region (

Both the secondary amine (

This guide moves beyond basic textbook definitions to provide a rigorous, data-driven methodology for distinguishing these two moieties using Fourier Transform Infrared (FTIR) spectroscopy.

Theoretical Basis & Mechanistic Causality

Dipole Moment & Intensity

The fundamental differentiator between

-

O-H Stretch: Oxygen is significantly more electronegative (3.44) than Nitrogen (3.04). The

bond exhibits a larger dipole moment, resulting in a stronger, more intense absorption band . -

N-H Stretch (Indoline): The

in indoline is part of a constrained 5-membered ring fused to a benzene ring. While the nitrogen lone pair participates in partial conjugation, the bond polarity is lower than that of

Hydrogen Bonding Dynamics[1]

-

O-H: Exhibits a high propensity for strong intermolecular hydrogen bonding, leading to significant peak broadening and a red shift (lower frequency) of

. -

N-H: Forms weaker hydrogen bonds.[1] Consequently,

peaks remain sharper and undergo smaller frequency shifts (

Comparative Analysis: Spectral Fingerprints

The following table summarizes the distinct spectral characteristics observed in dilute non-polar solvents versus concentrated phases.

| Feature | Indoline N-H (Secondary Amine) | Hydroxyl O-H (Alcohol/Phenol/Water) |

| Free Species Frequency | ||

| H-Bonded Frequency | ||

| Band Shape | Sharp (Free); Moderate (Bonded) | Sharp (Free); Broad "Hump" (Bonded) |

| Intensity | Medium to Weak | Strong / Variable |

| Dilution Effect | Minimal shift; sharpening | Significant blue shift; sharpening |

Experimental Protocols for Definitive Identification

To scientifically validate the peak identity, you must perturb the system. We employ two self-validating protocols: Dilution (to test H-bonding) and Isotopic Exchange (to confirm labile protons).

Protocol A: Variable Concentration Study (Dilution)

Objective: Distinguish intermolecular H-bonding (common in O-H) from intramolecular or non-bonded species.

-

Preparation: Prepare a 100 mM stock solution of the indoline derivative in anhydrous Carbon Tetrachloride (

) or Dichloromethane ( -

Baseline Scan: Collect a background spectrum of the pure solvent.

-

Serial Dilution: Record spectra at 100 mM, 10 mM, and 1 mM concentrations. Use a variable pathlength cell (0.1 mm to 1.0 mm) to maintain signal intensity as concentration drops.

-

Analysis:

-

O-H behavior: The broad band at

decreases, and a sharp band at -

N-H behavior: The peak position remains relatively stable (

), with only minor sharpening.

-

Protocol B: Deuterium ( ) Shake Test

Objective: The "Gold Standard" for confirming labile protons. The increased mass of Deuterium (

-

Dissolution: Dissolve 10 mg of sample in a water-immiscible solvent (e.g.,

). -

Initial Scan: Acquire the standard FTIR spectrum.

-

Exchange: Add 2 drops of

to the cuvette/vial and shake vigorously for 60 seconds. Allow phases to separate. -

Re-Scan: Acquire the spectrum of the organic layer.

-

Calculation:

-

If the

peak disappears and a new peak appears near

-

Decision Logic & Workflow Visualization

The following diagram illustrates the logical pathway for identifying the absorption band using the protocols described above.

Figure 1: Decision tree for differentiating N-H and O-H vibrations based on spectral morphology and chemical perturbation.

Mechanistic Visualization: H-Bonding vs. Dilution

This diagram visualizes why the O-H peak shifts dramatically upon dilution while the N-H peak remains relatively stable.

Figure 2: Impact of solvent dilution on hydrogen bonding networks and resulting spectral shifts.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

-

LibreTexts Chemistry. (2023). Infrared Spectroscopy: Characteristic Absorption Bands.[3]

-

NIST Chemistry WebBook. (2023). Indoline Infrared Spectrum.

-

Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry.

Sources

Safety Operating Guide

2-(2-Hydroxyethyl)indoline proper disposal procedures

This operational guide details the safe handling and disposal procedures for 2-(2-Hydroxyethyl)indoline .

Note on Chemical Identity: While "2-(2-Hydroxyethyl)indoline" is a specific chemical structure, it is frequently encountered as a non-catalog intermediate in pharmaceutical synthesis (e.g., related to Silodosin analogs) or confused with its isomer 3-(2-Hydroxyethyl)indole (Tryptophol, CAS 526-55-6) or the N-substituted 1-(2-Hydroxyethyl)indoline . Operational Assumption: This guide treats the substance as a Functionalized Indoline Derivative (Secondary Amine + Primary Alcohol). The safety and disposal protocols below are designed to be conservative, covering the hazards of the parent indoline structure.

Part 1: Executive Safety & Hazard Profile

Immediate Action: Treat as Hazardous Organic Waste . Do not dispose of down the drain. Disposal Method: High-Temperature Incineration (via approved chemical waste contractor).

Chemical Identification & Properties

| Property | Specification | Operational Insight |

| Chemical Structure | Bicyclic system (Benzene fused to nitrogen-containing ring) with ethanol side chain.[1] | The indoline nitrogen is susceptible to oxidation.[1][2][3] The hydroxyl group increases water solubility compared to bare indoline. |

| Likely Physical State | Viscous Liquid or Low-Melting Solid.[1] | Handle as a solid for weighing; dispose of as liquid waste if dissolved in reaction solvents.[1] |

| Functional Hazards | Irritant (Skin/Eye/Respiratory) .[1][3] Potential Aquatic Toxicity . | Indoline derivatives are often toxic to aquatic life; drain disposal is strictly prohibited under EPA clean water regulations.[1] |

| Reactivity | Air Sensitive / Oxidizer Incompatible .[1][3] | Store under inert gas (Argon/Nitrogen) if retaining.[1] Segregate from strong oxidizers (e.g., Nitric Acid, Peroxides) in waste streams. |

Regulatory Classification (RCRA)

-

Status: Non-Listed (Not P-listed or U-listed).

-

Characteristic: Likely Not Ignitable (Flash point usually >60°C for this MW), Not Corrosive (pH likely >7 but <12.5).

-

Waste Code Assignment:

-

If pure/solid: Non-Regulated Chemical Waste (destined for incineration).

-

If in solvent: Assign codes based on the solvent (e.g., D001 for Methanol/Acetone, F003 for spent non-halogenated solvents).

-

Part 2: Waste Segregation Logic (The "Why")

Effective disposal starts at the bench. You must segregate this compound correctly to prevent downstream accidents.

1. Segregation from Oxidizers (CRITICAL): Indoline derivatives contain a secondary amine. Mixing this waste with strong oxidizers (Nitric acid, Peroxides) can result in a rapid, exothermic reaction or the formation of unstable N-oxides/nitro-compounds.

-

Protocol: Designated "Organic Waste" container only. Never "Oxidizing Waste."

2. Halogenated vs. Non-Halogenated:

-

Scenario A (Synthesis Workup): If dissolved in Dichloromethane (DCM) or Chloroform, dispose in Halogenated Waste .

-

Scenario B (Pure/Ethanolic Solution): If dissolved in Ethanol, Methanol, or Ethyl Acetate, dispose in Non-Halogenated Waste .

-

Cost Implication: Non-halogenated waste is cheaper to incinerate. Keep separate if possible.

Part 3: Step-by-Step Disposal Protocol

Workflow Visualization: Waste Stream Decision Matrix

The following diagram illustrates the decision logic for classifying the waste at the point of generation.

Figure 1: Decision matrix for segregating indoline waste based on physical state and solvent composition.

Protocol A: Solid Waste (Pure Substance / Contaminated Debris)

Applicability: Expired reagent, contaminated weighing boats, paper towels from spill cleanup.

-

Container: Use a wide-mouth HDPE jar or a heavy-duty clear waste bag (double-bagged).

-

Labeling: Affix a hazardous waste tag.

-

Chemical Name: "2-(2-Hydroxyethyl)indoline" (Write "Indoline Derivative" if exact name is too long).

-

Hazards: Check "Toxic" and "Irritant".

-

-

Storage: Close lid tightly. Do not leave open in the fume hood.

Protocol B: Liquid Waste (Reaction Mixtures / Mother Liquors)

Applicability: Filtrates from crystallization, reaction mixtures.

-

Compatibility Check: Ensure the carboy does not contain strong acids or oxidizers.

-

Pouring: Use a funnel to prevent splashing.

-

Rinsing: Rinse the empty reagent bottle 3x with a compatible solvent (e.g., Acetone). Add rinsate to the waste carboy.

-

Defacing: If disposing of the original container, deface the label and mark "EMPTY" before placing in glass trash (if permitted by local EHS) or solid waste.

Part 4: Spill Management & Emergency Contingencies

Spill Scenario: 50g of solid 2-(2-Hydroxyethyl)indoline drops on the floor.

-

Evacuate & Ventilate: Clear the immediate area. Indolines can have a distinct, unpleasant odor.

-

PPE Up: Wear Nitrile gloves , safety goggles , and a dust mask (N95) or respirator if dust is visible.

-

Contain: Cover the spill with a damp paper towel to prevent dust generation.

-

Clean:

-

Disposal: Place all cleanup materials into the Solid Hazardous Waste bin.

Part 5: References

-

Fisher Scientific. (2021).[2][5] Safety Data Sheet: Indoline (CAS 496-15-1).[2] Retrieved from

-

PubChem. (n.d.). Compound Summary: 3-(2-Hydroxyethyl)indole (Tryptophol). National Library of Medicine. Retrieved from

-

U.S. EPA. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.